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Compound of Interest

Compound Name: Maximiscin

Cat. No.: B15586881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Maximiscin is a novel polyketide-shikimate hybrid metabolite with significant antitumor

properties.[1] Isolated from the fungus Tolypocladium sp., which was sourced from a soil

sample from Alaska, maximiscin has demonstrated potent cytotoxic activity.[1] Its unique

molecular architecture, derived from three distinct metabolic pathways, presents a formidable

challenge for chemical synthesis.[2] The total synthesis of (–)-Maximiscin, achieved by the

Baran group, provides a strategic roadmap for its production and the generation of analogues

for further drug development.[2][3]

These application notes provide a detailed overview of the synthetic strategy for Maximiscin,

focusing on key reactions and considerations for scaling up production. The protocols are

based on the reported enantioselective total synthesis, which employs a convergent approach

to assemble the complex molecule.[2][3]

Chemical Structure of Maximiscin:

Molecular Formula: C₂₃H₃₁NO₈[4]

Molar Mass: 449.50 g/mol [1][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15586881?utm_src=pdf-interest
https://www.benchchem.com/product/b15586881?utm_src=pdf-body
https://en.wikipedia.org/wiki/Maximiscin
https://www.benchchem.com/product/b15586881?utm_src=pdf-body
https://en.wikipedia.org/wiki/Maximiscin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025790/
https://www.benchchem.com/product/b15586881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025790/
https://pubmed.ncbi.nlm.nih.gov/32338003/
https://www.benchchem.com/product/b15586881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025790/
https://pubmed.ncbi.nlm.nih.gov/32338003/
https://www.benchchem.com/product/b15586881?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Maximiscin
https://en.wikipedia.org/wiki/Maximiscin
https://pubchem.ncbi.nlm.nih.gov/compound/Maximiscin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: Methyl (3S,4S,5S,6R)-6-[[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-

dimethylcyclohexyl]-4-hydroxy-2-oxo-1-pyridinyl]oxy]-3,4,5-trihydroxycyclohexene-1-

carboxylate[4]

Synthetic Strategy Overview
The total synthesis of (–)-Maximiscin is a convergent synthesis, which is highly advantageous

for scale-up as it allows for the parallel preparation of key fragments that are combined in the

final stages.[2][3] This approach maximizes efficiency and allows for the optimization of

individual reaction sequences independently. The synthesis is broken down into the preparation

of two primary fragments, followed by their coupling and final deprotection.[2][5]

The key strategies employed in this synthesis include:

Convergent Synthesis: Simplifies the overall route by assembling complex fragments at a

late stage.[2]

C-H Functionalization: A desymmetrizing C-H activation reaction is used to set four

stereocenters in a single step, a highly efficient and atom-economical approach.[6]

Radical Retrosynthesis: Utilized in the design of key bond-forming reactions.[3]

Below is a diagram illustrating the overall workflow of the convergent synthesis.
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Caption: Convergent synthesis workflow for (–)-Maximiscin.
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Quantitative Data Summary
Scaling up a synthesis requires careful attention to reaction yields and efficiency. The reported

synthesis of (–)-Maximiscin features several high-yielding steps, some of which have been

demonstrated on a gram scale.[2][5]

Step No. Reaction
Starting
Material

Scale Yield (%) Reference

1
Hydrogenatio

n

Mesitylene

Derivative
Gram-scale 97 [2]

2

Desymmetrizi

ng C-H

Activation

Meso-acid

Precursor
- 58 [6]

3

Directing

Group

Removal

Amide Gram-scale 99 [5]

4
Epoxide

Opening

Epoxide from

Shikimic Acid
Gram-scale 70 [2][5]

5
TBS-

Protection

Hydroxylamin

e

Intermediate

Gram-scale 72 [5]

6

Final

Convergent

Coupling

Fragments A

and B
- - [2][3]

7
Final

Deprotection

Protected

Maximiscin
- - [2][5]

Overall
Total

Synthesis

Mesitylene &

Shikimic Acid
-

10 Steps

(LLS)
[2]

LLS: Longest Linear Sequence

Key Experimental Protocols
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The following protocols describe key steps in the synthesis of (–)-Maximiscin. These have

been selected for their novelty and importance in achieving an efficient synthesis, a critical

factor for scale-up.

Protocol 1: Desymmetrizing C-H Activation for Fragment
A
This crucial step establishes four stereocenters in a single reaction from a meso-precursor,

significantly increasing the efficiency of the synthesis.[6]

Objective: To perform a palladium-catalyzed desymmetrizing C-H methoxylation.

Materials:

Meso-carboxylic acid precursor with chiral directing group

Palladium(II) acetate (Pd(OAc)₂)

Sodium periodate (NaIO₄)

Methanol (MeOH), anhydrous

Toluene, anhydrous

Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried flask, add the meso-acid substrate.

Add Pd(OAc)₂ and NaIO₄.

Flush the flask with argon for 10-15 minutes.

Add anhydrous toluene and anhydrous methanol via syringe.
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Stir the reaction mixture vigorously at the designated temperature (as optimized, e.g., 60-80

°C) under an argon atmosphere.

Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.

Upon completion, cool the reaction to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three

times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the desired methoxylated

product.

Protocol 2: Epoxide Opening for Fragment B
This protocol details the regioselective opening of an epoxide derived from shikimic acid, a key

step in preparing the second major fragment.

Objective: To open the epoxide intermediate using N-Boc-hydroxylamine.

Materials:

Epoxide derived from shikimic acid[2]

N-Boc-hydroxylamine

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Dichloromethane (DCM), anhydrous

Argon gas supply

Standard laboratory glassware
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Procedure:

Dissolve the epoxide substrate in anhydrous DCM in a flask under an argon atmosphere.

Add N-Boc-hydroxylamine to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add DBU to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by TLC or LC-MS.

Upon completion, dilute the reaction with DCM and wash with a mild aqueous acid (e.g., 0.1

M HCl) and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by silica gel chromatography to obtain the desired hydroxylamine product.

This reaction has been performed on a gram-scale with a 70% isolated yield.[2][5]

Protocol 3: Final Convergent Coupling and Pyridone
Formation
This is the culminating step where the two main fragments are joined to form the core structure

of Maximiscin. This reaction involves a non-canonical Guareschi-Thorpe-type condensation.[2]

Objective: To couple Fragment A and Fragment B to construct the central pyridone ring.

Materials:

Fragment A derivative (e.g., diacid chloride)

Fragment B derivative (e.g., silylated enamine)

Silver trifluoromethanesulfonate (AgOTf)

Anhydrous, non-polar solvent (e.g., Toluene)
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Inert atmosphere glovebox or Schlenk line

Standard glassware for anhydrous, air-sensitive reactions

Procedure:

In an inert atmosphere, dissolve the Fragment B derivative in the anhydrous solvent.

In a separate flask, prepare a solution of the Fragment A diacid chloride.

To the solution of Fragment B, add AgOTf to promote the activation.

Slowly add the solution of the Fragment A derivative to the activated Fragment B mixture at a

controlled temperature (e.g., 0 °C to room temperature).

Stir the reaction under an inert atmosphere, monitoring progress by LC-MS. The reaction

forges the hindered pyridone ring system.

Once the reaction is complete, quench carefully (e.g., with saturated aqueous sodium

bicarbonate).

Perform a standard aqueous workup and extraction with an organic solvent.

Dry the combined organic extracts, concentrate, and purify via preparative HPLC or flash

chromatography to isolate the coupled product.

Biological Activity and Mechanism of Action
Maximiscin has been identified as a potent antitumor agent. Studies have shown that it

induces DNA damage and activates DNA damage response pathways.[2] This mechanism

suggests that Maximiscin may interfere with the replication of cancer cells, leading to

apoptosis or cell cycle arrest. Its selective cytotoxicity against certain cancer subtypes, such as

triple-negative breast cancer, makes it a promising candidate for further investigation in

oncology.[2]

The diagram below provides a simplified representation of Maximiscin's proposed mechanism

of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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